Trimethylantimony

InSb epitaxy MOVPE crystallinity

Trimethylantimony (TMSb), an organoantimony compound with the formula Sb(CH₃)₃, is a colorless, pyrophoric liquid that serves as a primary antimony source in metal-organic chemical vapor deposition (MOCVD) and metal-organic vapor phase epitaxy (MOVPE) processes. Its role is fundamental in the fabrication of III-V compound semiconductors, where it acts as a volatile precursor for depositing antimony-containing layers such as GaSb, InSb, and their alloys, essential for mid-infrared optoelectronics and high-speed electronic devices.

Molecular Formula C3H9S
Molecular Weight 166.86 g/mol
CAS No. 594-10-5
Cat. No. B1201520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylantimony
CAS594-10-5
Synonymstrimethylantimony
trimethylstibine
Molecular FormulaC3H9S
Molecular Weight166.86 g/mol
Structural Identifiers
SMILESC[Sb](C)C
InChIInChI=1S/3CH3.Sb/h3*1H3;
InChIKeyPORFVJURJXKREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylantimony (CAS 594-10-5): A Critical MOCVD Precursor for High-Performance Antimonide Semiconductor Fabrication


Trimethylantimony (TMSb), an organoantimony compound with the formula Sb(CH₃)₃, is a colorless, pyrophoric liquid that serves as a primary antimony source in metal-organic chemical vapor deposition (MOCVD) and metal-organic vapor phase epitaxy (MOVPE) processes [1]. Its role is fundamental in the fabrication of III-V compound semiconductors, where it acts as a volatile precursor for depositing antimony-containing layers such as GaSb, InSb, and their alloys, essential for mid-infrared optoelectronics and high-speed electronic devices [2]. The compound is synthesized via the reaction of antimony trichloride with a methyl Grignard reagent and is characterized by a high vapor pressure (~91 mmHg at 25°C), which is advantageous for precise delivery and control in semiconductor manufacturing environments .

Why Substituting Trimethylantimony (CAS 594-10-5) for Other Antimony Alkyls Can Compromise Material Quality and Process Control


Antimony precursors such as triethylantimony (TESb), tert-butyldimethylantimony (TBDMSb), and trisdimethylaminoantimony (TDMASb) are not interchangeable with trimethylantimony (TMSb) due to significant differences in their fundamental physical properties and chemical reactivity during MOCVD growth [1]. The choice of antimony precursor directly influences critical deposition parameters including optimal growth temperature, growth rate kinetics, and carbon background incorporation, which in turn govern the crystallinity, surface morphology, and electrical properties of the final semiconductor device [2]. Substituting TMSb without proper process re-optimization can lead to degraded material quality, as evidenced by comparative studies that reveal specific, quantifiable differences in performance between these in-class compounds [3].

Quantitative Differentiation Guide for Trimethylantimony (TMSb) versus Key Comparators in Semiconductor Epitaxy


Superior Crystallinity and Surface Morphology in InSb Epilayers Compared to TDMASb

In a direct head-to-head study, trimethylantimony (TMSb) yielded InSb epilayers with superior crystallinity and surface morphology compared to trisdimethylaminoantimony (TDMASb) when grown under otherwise identical MOVPE conditions [1].

InSb epitaxy MOVPE crystallinity surface roughness antimony precursor

Kinetic Growth Rate Control Enabling Precise Thin Film Engineering versus TESb Diffusion Control

A direct comparative study on the MOCVD growth of GaSb revealed a fundamental difference in the growth rate control mechanism between TMSb and triethylantimony (TESb) when used with triethylgallium (TEGa) [1]. Below 650 °C, the growth rate with TMSb is kinetically controlled, whereas the growth rate with TESb is diffusion controlled above this temperature, leading to distinct process windows [1].

GaSb growth MOCVD growth rate kinetics precursor comparison thin film deposition

Significantly Higher Vapor Pressure for Enhanced Delivery Efficiency versus TBDMSb

Accurate vapor pressure data are essential for designing gas delivery systems in MOCVD. A study by Fulem et al. (2010) provides precise measurements for TMSb, demonstrating a significantly higher vapor pressure compared to the bulkier tert-butyldimethylantimony (TBDMSb) across a technologically relevant temperature range [1].

vapor pressure precursor delivery MOCVD antimony source volatility

High-Temperature Decomposition Kinetics with a Defined Activation Energy for Process Modeling

Understanding the thermal decomposition behavior of TMSb is crucial for modeling and optimizing MOCVD reactor conditions. Price and Richard (1972) determined the unimolecular decomposition rate constant for the first bond scission, providing a quantitative foundation for process simulation [1].

pyrolysis decomposition kinetics activation energy MOCVD process modeling thermal stability

Enabling Nitrogen Incorporation in Dilute Nitride Solar Cells by Avoiding TESb Limitations

In the growth of InGaAsSbN solar cells, the choice of antimony precursor is critical for achieving the desired nitrogen incorporation. Researchers specifically selected TMSb over the more common TESb because previous work indicated that TESb reduces nitrogen content in the film, which would hinder the target 1 eV bandgap for multi-junction solar cells [1].

dilute nitride InGaAsSbN solar cell MOCVD nitrogen incorporation

Lower Susceptibility to Parasitic Gas-Phase Reactions Compared to TDMASb

Parasitic gas-phase reactions between precursors can deplete reactants and form particles, reducing growth efficiency and film quality. A study comparing TMSb and TDMASb for InSb MOVPE growth concluded that TMSb is less prone to such deleterious reactions [1].

parasitic reactions precursor chemistry MOVPE InSb deposition efficiency

Optimal Deployment Scenarios for Trimethylantimony (TMSb) Based on Quantified Performance Evidence


High-Quality InSb Epilayer Growth for Infrared Detectors

The evidence demonstrates that TMSb is the superior choice for MOVPE growth of high-quality InSb epilayers required for mid-wave infrared (MWIR) detectors. Compared to the alternative precursor TDMASb, TMSb yields a 25% improvement in surface smoothness (0.63 nm vs. 0.84 nm RMS roughness) and superior crystallinity, directly addressing the stringent material quality requirements for low-noise, high-sensitivity focal plane arrays [1].

Precise Thickness Engineering of GaSb-Based Device Heterostructures

For applications requiring precise control over the thickness of GaSb layers, such as in quantum well lasers or superlattice structures, TMSb offers a clear process advantage over TESb. The kinetically controlled growth regime of TMSb below 650°C allows for direct modulation of film thickness via temperature, a control mechanism not available with the diffusion-limited behavior of TESb. This enables more accurate and reproducible fabrication of complex, nanoscale heterostructures [1].

Fabrication of 1 eV Dilute Nitride Sub-Cells for High-Efficiency Multi-Junction Photovoltaics

The development of next-generation, ultra-high-efficiency solar cells requires a 1 eV sub-cell, often realized with dilute nitride materials like InGaAsSbN. The evidence shows that TMSb is the enabling antimony precursor for this application, as it does not impede the critical nitrogen incorporation process that is hindered when using TESb. This makes TMSb indispensable for research groups and manufacturers aiming to fabricate and commercialize 4-junction or higher solar cells with efficiencies exceeding 40% [1].

Process Optimization via Enhanced Precursor Delivery and Reactor Modeling

The well-characterized physical properties of TMSb provide a robust foundation for process development and scale-up. Its high vapor pressure (91.4 mmHg at 25°C) simplifies gas delivery system design and improves source efficiency compared to lower-volatility alternatives like TBDMSb [1]. Furthermore, the precisely measured activation energy for its primary decomposition pathway (55.9 kcal/mol) provides a critical, quantitative input for computational reactor models, accelerating the optimization of growth parameters for new device structures and reducing time-to-market [2].

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